B355252

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

B355252 通过多种机制发挥作用:

线粒体保护: 该化合物抑制线粒体裂变并防止凋亡诱导因子核易位,从而保护神经元细胞免受谷氨酸诱导的应激.

减少活性氧 (ROS): This compound 减弱活性氧的产生,活性氧对神经元细胞有害.

抑制炎症途径: 该化合物抑制关键的细胞焦亡标志物和细胞因子,减少神经炎症.

准备方法

合成路线和反应条件

B355252 于 2010 年由北卡罗来纳州中央大学的威廉姆斯博士合成。. 反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保所需的产物产率和纯度。

工业生产方法

虽然 this compound 的具体工业生产方法尚未得到广泛的记录,但其合成可能遵循实验室环境中使用的类似多步骤有机合成方案。扩大生产将涉及优化反应条件、使用工业级设备并确保符合安全和环境法规。

化学反应分析

反应类型

B355252 会经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,导致形成氧化衍生物。

还原: 还原反应可以改变化合物中的官能团,可能改变其生物活性。

取代: this compound 可以进行取代反应,其中分子中的特定原子或基团被其他原子或基团取代。

常用试剂和条件

这些反应中使用的常用试剂包括氧化剂(例如,过氧化氢)、还原剂(例如,硼氢化钠)以及各种催化剂以促进取代反应。反应条件,如温度、溶剂和 pH 值,被仔细控制以达到预期的结果。

形成的主要产物

这些反应形成的主要产物取决于所使用的具体反应条件和试剂。例如,氧化可能导致形成亚砜或砜,而还原可能产生不同的磺酰胺衍生物。

科学研究应用

B355252 具有广泛的科学研究应用,包括:

相似化合物的比较

B355252 在其神经保护和抗炎特性的结合方面是独一无二的。类似的化合物包括:

苯氧噻吩衍生物: 其他苯氧噻吩磺酰胺衍生物可能共享一些神经保护特性,但可能不会表现出相同水平的降低神经炎症的功效。

神经生长因子 (NGF) 受体激动剂: 与 this compound 类似,促进 NGF 诱导的神经突生长,但它们的特定分子靶点和途径可能不同.

属性

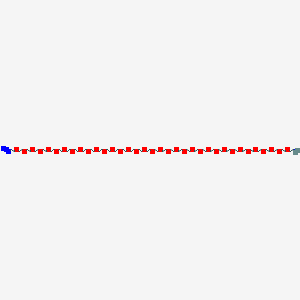

IUPAC Name |

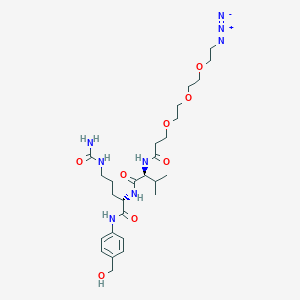

4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-piperazin-1-ylphenoxy)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24ClN3O3S2/c26-23-16-24(34(30,31)28-17-19-7-3-6-18-5-1-2-10-22(18)19)33-25(23)32-21-9-4-8-20(15-21)29-13-11-27-12-14-29/h1-10,15-16,27-28H,11-14,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAVQYDOVJQDFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)OC3=C(C=C(S3)S(=O)(=O)NCC4=CC=CC5=CC=CC=C54)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClN3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261576-81-1 |

Source

|

| Record name | B 355252 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1261576811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1261576-81-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the mechanism of action of B355252 in protecting neurons?

A1: this compound exhibits neuroprotective effects through various mechanisms, including:

- Modulation of mitochondrial dynamics: this compound influences the balance between mitochondrial fusion and fission, processes crucial for neuronal health. In models of glutamate toxicity and cobalt chloride-induced stress, this compound was shown to restore the balance between fusion and fission proteins, preventing mitochondrial dysfunction and subsequent cell death. [, ]

- Regulation of autophagy: this compound was found to limit excessive autophagy induced by cobalt chloride, which can contribute to neuronal damage. []

- Activation of ERK3 signaling pathway: In glutamate-induced toxicity, this compound was observed to prevent the decline of phosphorylated ERK3 and its downstream targets, suggesting a potential role in promoting neuronal survival. []

Q2: What are the effects of this compound on neuroinflammation?

A2: Research suggests that this compound possesses anti-neuroinflammatory properties. In a study using lipopolysaccharide (LPS) to induce inflammation in mice, this compound intervention was shown to:

- Improve behavioral deficits associated with LPS administration. []

- Mitigate brain tissue damage caused by inflammation. []

- Suppress the activation of microglia and astrocytes, key players in the inflammatory response in the brain. []

- Reduce the levels of pro-inflammatory cytokines, such as IL-1β and TNF-α, further highlighting its potential as an anti-inflammatory agent. [, ]

Q3: Has this compound demonstrated efficacy in animal models of neurological disorders?

A3: Yes, this compound has shown promise in preclinical studies:

- Cerebral ischemia: In a rat model of cerebral ischemia, this compound demonstrated significant neuroprotection, reducing neuronal loss, attenuating DNA damage, and decreasing reactive oxygen species (ROS) production. [] It also improved behavioral outcomes and reduced inflammatory responses in this model. []

- Parkinson's disease: Preliminary research suggests that this compound might offer neuroprotection in an in vitro model of Parkinson's disease. [, ]

Q4: What is the significance of this compound being a nerve growth factor (NGF) potentiator?

A4: this compound acts as a potentiator of NGF-induced neurite outgrowth. [] NGF is crucial for the survival and function of neurons, particularly in the central and peripheral nervous systems. By enhancing the effects of NGF, this compound may promote neuronal survival and potentially contribute to the regeneration of damaged neurons.

Q5: What are the potential advantages of this compound over existing neuroprotective strategies?

A5: While further research is needed, some potential advantages of this compound include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

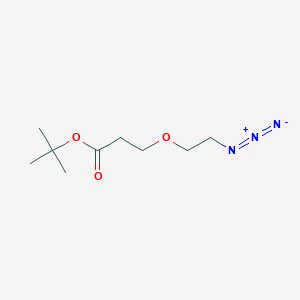

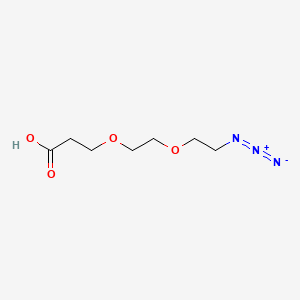

![2-[2-(2-Azidoethoxy)ethoxy]ethanamine](/img/structure/B605823.png)